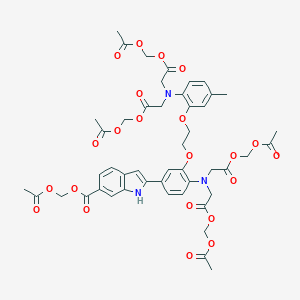

![molecular formula C6H4FN3 B044439 6-フルオロイミダゾ[1,2-b]ピリダジン CAS No. 113501-27-2](/img/structure/B44439.png)

6-フルオロイミダゾ[1,2-b]ピリダジン

概要

説明

Synthesis Analysis

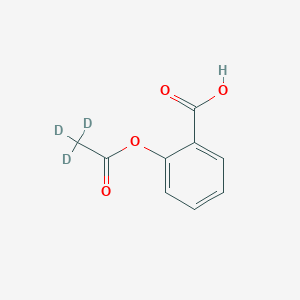

The synthesis of imidazo[1,2-b]pyridazine derivatives has been reported through various methods, including the condensation of amino pyridazine with bromoacetophenones followed by alkylation, as demonstrated in the synthesis of 6-chloro-3-methoxy(and ethoxy)-2-phenyl[and (variously substituted phenyl), thienyl, and naphthalenyl] imidazo[1,2-b]pyridazines and a 6-fluoro analogue (Barlin et al., 1988).

Molecular Structure Analysis

The structural analysis of imidazo[1,2-b]pyridazine derivatives often involves nuclear magnetic resonance (nmr) spectroscopy and X-ray crystallography to elucidate their molecular frameworks and confirm the position of the fluoro group within the heterocyclic system (Barlin et al., 1996).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction and condensation reactions that demonstrate the reactivity of the heterocyclic system. These reactions are pivotal for the modification and functionalization of the core structure for further chemical and pharmacological studies (Lombardino, 1968).

Physical Properties Analysis

The physical properties of imidazo[1,2-b]pyridazines, such as solubility, melting points, and boiling points, are determined through standard physicochemical experimental procedures. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications.

Chemical Properties Analysis

The chemical properties, including acidity constants and the ability to undergo nucleophilic substitution reactions, are crucial for understanding the chemical behavior of 6-Fluoroimidazo[1,2-b]pyridazine derivatives. These properties impact the compound's reactivity, stability, and potential biological activity (Lombardino, 1968).

科学的研究の応用

キナーゼ阻害剤

イミダゾ[1,2-b]ピリダジン誘導体は、その良好な生物活性のために医薬品分子において広く研究されてきました . 成功した用途の1つは、キナーゼ阻害剤ボナチニブです . キナーゼ阻害剤は、がんや炎症性疾患の治療に用いられる重要な薬剤です。

抗真菌剤

これらの化合物は、異なる生物活性と薬理学的特性を示し、そのうちの1つは抗真菌活性です . これらは、新しい抗真菌薬の開発のための潜在的な候補となります。

抗糖尿病薬

イミダゾ[1,2-b]ピリダジン誘導体は、抗糖尿病活性も示しています . これは、糖尿病の治療と管理における潜在的な用途を示唆しています。

抗寄生虫薬

これらの化合物のもう1つの重要な用途は、抗寄生虫活性です . これらは、寄生虫感染症の治療薬の開発に用いることができます。

抗炎症薬

これらの化合物は、抗炎症活性を示しています . これは、新しい抗炎症薬の開発に用いることができることを示唆しています。

アセチルコリンエステラーゼ阻害剤

イミダゾ[1,2-b]ピリダジン誘導体は、アセチルコリンエステラーゼ阻害剤としても作用する可能性があります . アセチルコリンエステラーゼ阻害剤は、脳内の神経伝達物質であるアセチルコリンのレベルを高める薬剤です。これらは、アルツハイマー病やパーキンソン病などの病気の治療に使用されます。

将来の方向性

The imidazo[1,2-b]pyridazine scaffold, to which “6-Fluoroimidazo[1,2-b]pyridazine” belongs, can provide a variety of bioactive molecules and is an important heterocyclic nucleus . Given the wide variety of imidazo[1,2-b]pyridazine derivatives and their diverse biological activities, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

作用機序

Target of Action

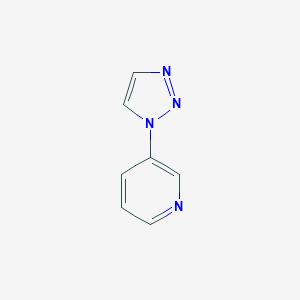

6-Fluoroimidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine scaffold . Imidazo[1,2-b]pyridazine derivatives have been widely studied in drug molecules due to their good biological activity . They have been used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . .

Biochemical Pathways

Given its potential role as a ligand for ghb binding sites , it may influence the GHB pathway and its downstream effects

Result of Action

Given its potential role as a ligand for ghb binding sites , it may influence the function of cells expressing these receptors

特性

IUPAC Name |

6-fluoroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQYCXJSMFGDRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569009 | |

| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113501-27-2 | |

| Record name | 6-Fluoroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

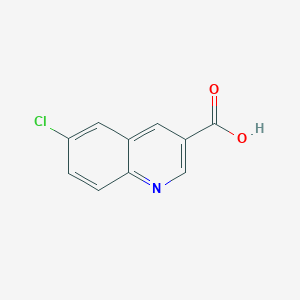

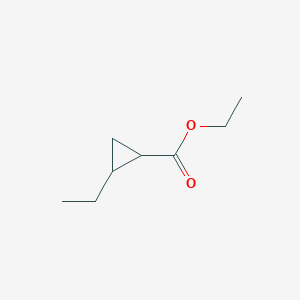

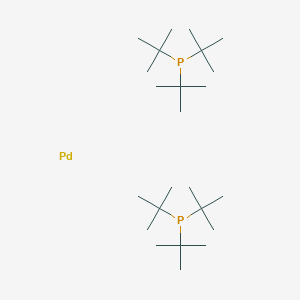

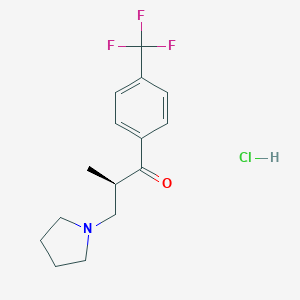

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

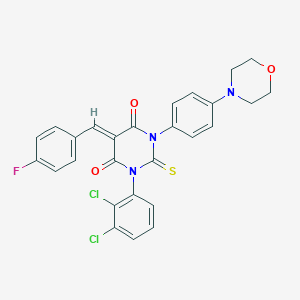

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)

![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)